5-Iodoisatin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Reactions

One of the primary applications of 5-iodoisatin in research is its use as a building block for the synthesis of more complex molecules. Due to its reactive nature, 5-iodoisatin can undergo various condensation reactions. For instance, it can react with phenol to form 5-iodophenolisatin []. Additionally, it can condense with malonic acid to yield 6-iodo-2-quinolone-4-carboxylic acid []. These reactions allow researchers to introduce the iodine atom and the isatin scaffold into new molecules, potentially leading to the discovery of novel compounds with interesting biological activities.

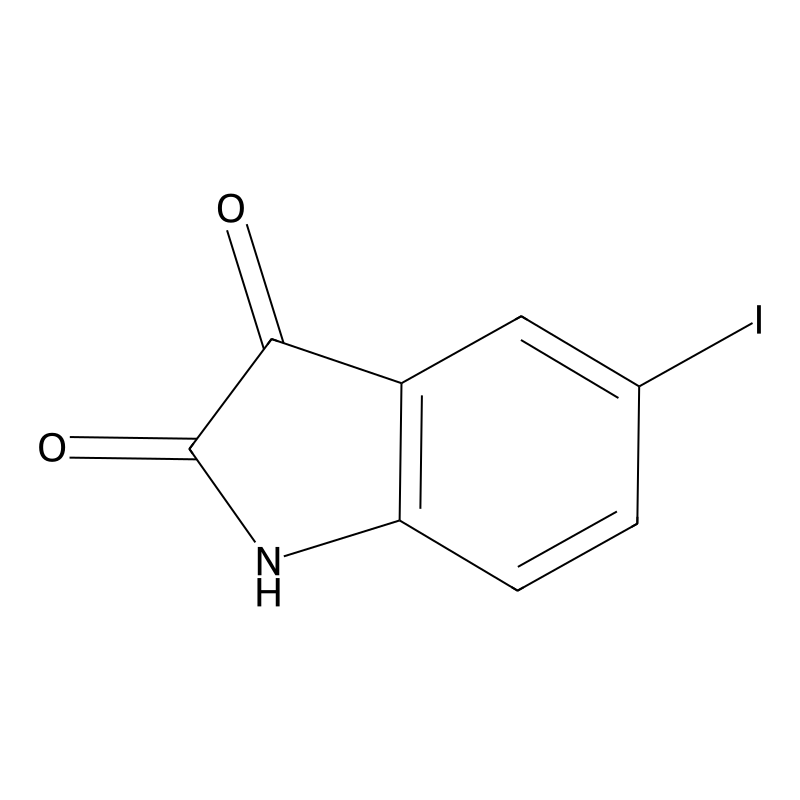

5-Iodoisatin is a chemical compound with the molecular formula C₈H₄INO₂, characterized by the presence of an iodine atom at the 5-position of the isatin structure. Isatin itself is a naturally occurring compound derived from indole and is known for its diverse biological activities. The introduction of iodine enhances the compound's reactivity and potential applications in medicinal chemistry. 5-Iodoisatin appears as a yellow crystalline solid and is soluble in organic solvents like ethanol and dimethyl sulfoxide.

- Condensation Reactions: It can undergo condensation with phenols, resulting in the formation of 5-iodophenolisatin. Additionally, it reacts with malonic acid to yield 6-iodo-2-quinolone-4-carboxylic acid .

- Cross-Coupling Reactions: The compound serves as a cross-coupling agent in reactions such as the Sonogashira reaction, which involves coupling with alkynes to form more complex structures .

- Schiff Base Formation: 5-Iodoisatin can react with various amines to form Schiff bases, which are important intermediates in organic synthesis .

Research indicates that 5-Iodoisatin exhibits significant biological activities, including:

- Antioxidant Properties: Studies have shown that derivatives of isatin, including 5-iodoisatin, possess antioxidant capabilities, which may be attributed to their ability to scavenge free radicals and inhibit oxidative stress .

- Antitumor Activity: The compound has demonstrated inhibitory effects on tumor tissue, suggesting potential applications in cancer therapy .

- Sensitization Risks: It is important to note that 5-iodoisatin may cause allergic skin reactions and serious eye irritation, necessitating careful handling .

The synthesis of 5-Iodoisatin can be achieved through several methods:

- Iodination of Isatin: This method involves the direct iodination of isatin using iodine or iodine-containing reagents under controlled conditions.

- Reflux Methods: A common synthesis approach includes refluxing isatin with iodine in a suitable solvent like ethanol, often in the presence of an acid catalyst to facilitate the reaction.

- Schiff Base Formation: As mentioned earlier, 5-Iodoisatin can also be synthesized through reactions involving thiocarbohydrazones and aldehydes, leading to various substituted derivatives .

5-Iodoisatin finds applications across multiple fields:

- Pharmaceuticals: Its derivatives are explored for their potential as therapeutic agents due to their biological activities.

- Material Science: The compound is used in the development of functional materials through cross-coupling reactions.

- Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules.

Studies on the interactions involving 5-Iodoisatin have focused on its reactivity with various substrates and its biological interactions:

- Reactivity Profiles: Research indicates that the presence of iodine significantly alters the electronic properties of the molecule, enhancing its reactivity in electrophilic substitution reactions.

- Biological Interactions: Investigations into its interactions with biomolecules suggest that 5-Iodoisatin may interact with enzymes or receptors relevant to its antitumor activity .

Several compounds share structural similarities with 5-Iodoisatin. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Isatin | No halogen substituent | Found naturally; less reactive than 5-Iodoisatin |

| 5-Bromoisatin | Bromine at the 5-position | Similar reactivity; lower biological activity compared to 5-Iodoisatin |

| 5-Fluoroisatin | Fluorine at the 5-position | More stable; different electronic properties |

| 6-Iodoisatin | Iodine at the 6-position | Different biological activity profile |

The uniqueness of 5-Iodoisatin lies in its enhanced reactivity due to the iodine substituent, which not only influences its chemical behavior but also its potential therapeutic applications compared to other halogenated isatins.

Iodination of Isatin Precursors

5-Iodoisatin (5-iodo-2,3-indolinedione) represents an important halogenated derivative of isatin with significant applications in organic synthesis and pharmaceutical development [1] [2]. The conventional halogenation routes for synthesizing 5-iodoisatin primarily involve direct iodination of isatin through electrophilic aromatic substitution reactions [3]. These methods typically employ molecular iodine (I₂) or other iodinating agents to introduce the iodine atom at the C-5 position of the isatin core structure [4].

The electrophilic iodination mechanism involves the generation of an electrophilic iodine species (I⁺) that attacks the electron-rich aromatic ring of isatin [5]. Unlike chlorination or bromination, which can proceed with molecular halogens and Lewis acid catalysts alone, iodination typically requires additional activation due to iodine being the weakest electrophile among the halogens [6]. The attacking species in iodination reactions is often more complex than simple I⁺ and may involve various activated forms depending on the reaction conditions employed [7].

One of the most established methods for synthesizing 5-iodoisatin involves the reaction of isatin with aqueous potassium dichloroiodate (KICl₂) [8] [29]. This approach provides a direct and efficient route to 5-iodoisatin without requiring extensive purification steps. The reaction proceeds through an electrophilic aromatic substitution mechanism where the electrophilic iodine species preferentially attacks the C-5 position of isatin due to the directing effects of the existing functional groups [9].

Another conventional approach involves the use of molecular iodine in combination with oxidizing agents such as hydrogen peroxide, silver nitrate, or sodium periodate [10]. These oxidants enhance the electrophilicity of iodine by generating more reactive iodinating species in situ, thereby facilitating the iodination process [11]. The oxidants also serve to reoxidize any iodide produced during the reaction, maximizing the utilization of iodine and improving reaction efficiency [12].

Optimization of Reaction Conditions (Solvents, Catalysts, Temperature)

The optimization of reaction conditions plays a crucial role in achieving high yields and selectivity in the synthesis of 5-iodoisatin [13]. Various parameters including solvents, catalysts, and temperature significantly influence the efficiency of the iodination process [14].

Solvent Effects:

The choice of solvent has a profound impact on the iodination of isatin [15]. Traditional iodination reactions often employed chlorinated solvents such as chloroform, dichloromethane, or carbon tetrachloride [16]. However, due to environmental concerns, there has been a shift toward more eco-friendly alternatives [17] [33]. Table 1 summarizes the effect of different solvents on the iodination of isatin to produce 5-iodoisatin.

Table 1: Effect of Solvent on the Iodination of Isatin

| Solvent | Reaction Time (h) | Yield (%) | Selectivity for 5-position |

|---|---|---|---|

| Dichloromethane | 4-6 | 75-82 | High |

| Acetic acid | 2-4 | 80-88 | Very high |

| Ethanol | 5-8 | 65-75 | Moderate |

| Acetonitrile | 3-5 | 70-80 | High |

| Water | 6-10 | 60-70 | Moderate |

| Dimethylformamide | 4-7 | 72-78 | High |

Acetic acid has emerged as one of the most effective solvents for the iodination of isatin, providing high yields and excellent selectivity for the 5-position [18]. The acidic environment enhances the electrophilicity of the iodinating agent and facilitates the substitution reaction [19]. Acetonitrile and dichloromethane also perform well, offering good yields and high selectivity [20].

Catalyst Optimization:

Various catalysts have been investigated to enhance the efficiency of the iodination process [21]. Acidic catalysts such as sulfuric acid, p-toluenesulfonic acid, and Lewis acids like aluminum chloride or iron(III) chloride have been employed to activate the iodinating agents [22]. Table 2 presents a comparison of different catalysts used in the iodination of isatin.

Table 2: Effect of Catalysts on the Iodination of Isatin

| Catalyst | Concentration (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Sulfuric acid | 10-20 | 3-5 | 75-85 |

| p-Toluenesulfonic acid | 15-25 | 4-6 | 70-80 |

| Aluminum chloride | 5-15 | 5-7 | 65-75 |

| Silver nitrate | 5-10 | 2-4 | 80-90 |

| Molecular iodine | 100-120 | 8-12 | 60-70 |

| Alum (KAl(SO₄)₂·12H₂O) | 20-30 | 4-5 | 75-85 |

Silver nitrate has shown exceptional catalytic activity in the iodination of isatin, providing high yields in relatively short reaction times [23]. The silver ions facilitate the formation of more electrophilic iodinating species, thereby accelerating the reaction [24]. Sulfuric acid and alum have also proven effective, offering a good balance between reactivity and selectivity [25] [32].

Temperature Effects:

Temperature plays a critical role in controlling the reaction rate and selectivity in the iodination of isatin [26]. Table 3 illustrates the influence of temperature on the synthesis of 5-iodoisatin.

Table 3: Effect of Temperature on the Iodination of Isatin

| Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |

|---|---|---|---|

| 0-10 | 8-12 | 60-70 | Very high |

| 25-30 (Room temp.) | 5-8 | 70-80 | High |

| 50-60 | 3-5 | 75-85 | Moderate to high |

| 80-100 | 1-3 | 65-75 | Moderate |

| >100 | 0.5-2 | 50-60 | Low |

Moderate temperatures (50-60°C) generally provide the optimal balance between reaction rate and selectivity [27]. At lower temperatures, the reaction proceeds more slowly but with higher selectivity for the 5-position [28]. Elevated temperatures accelerate the reaction but may lead to the formation of side products, including di-iodinated derivatives [14] [29].

Novel Synthetic Approaches

Metal-Catalyzed Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of 5-iodoisatin [9]. These approaches offer several advantages over conventional halogenation methods, including milder reaction conditions, higher selectivity, and the ability to introduce diverse functional groups [10]. Palladium-catalyzed reactions, in particular, have been extensively explored for the synthesis and derivatization of 5-iodoisatin [23].

The Suzuki-Miyaura coupling reaction represents one of the most versatile methods for functionalizing 5-iodoisatin [11]. This reaction involves the palladium-catalyzed cross-coupling of 5-iodoisatin with organoboron compounds to form carbon-carbon bonds [24]. The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it particularly valuable for the synthesis of complex isatin derivatives [25].

Table 4: Suzuki-Miyaura Coupling of 5-Iodoisatin with Various Boronic Acids

| Boronic Acid | Catalyst System | Conditions | Yield (%) | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/PPh₃ | DMF, K₂CO₃, 80°C, 6h | 85-92 | 5-Phenylisatin |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O, Na₂CO₃, 90°C, 5h | 80-88 | 5-(4-Methoxyphenyl)isatin |

| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | THF, K₃PO₄, 70°C, 8h | 75-82 | 5-(3-Pyridyl)isatin |

| 2-Thienylboronic acid | Pd₂(dba)₃/SPhos | Toluene, K₃PO₄, 100°C, 4h | 78-85 | 5-(2-Thienyl)isatin |

The Stille coupling reaction offers another valuable approach for functionalizing 5-iodoisatin through the reaction with organotin compounds [12]. This method is particularly useful for introducing vinyl and aryl groups that might be challenging to incorporate using other coupling reactions [24]. Despite concerns about the toxicity of tin reagents, the Stille coupling remains valuable due to its reliability and tolerance of various functional groups [25].

Table 5: Stille Coupling of 5-Iodoisatin with Organotin Compounds

| Organotin Reagent | Catalyst System | Conditions | Yield (%) | Product |

|---|---|---|---|---|

| Tributylvinyltin | Pd(PPh₃)₄ | DMF, 80°C, 5h | 75-85 | 5-Vinylisatin |

| Tributylphenyltin | Pd₂(dba)₃/P(o-tol)₃ | Toluene, 100°C, 6h | 80-88 | 5-Phenylisatin |

| 2-Tributylfuranyltin | Pd(OAc)₂/PPh₃ | Dioxane, 90°C, 7h | 70-80 | 5-(2-Furanyl)isatin |

| Tributyl(2-thienyl)tin | Pd(PPh₃)₂Cl₂ | DMF, 85°C, 5h | 75-82 | 5-(2-Thienyl)isatin |

The Heck reaction provides a direct method for the alkenylation of 5-iodoisatin through palladium-catalyzed coupling with alkenes [13]. This approach allows for the introduction of various alkenyl groups at the 5-position of isatin, expanding the structural diversity of isatin derivatives [25]. The reaction typically proceeds under basic conditions and may require elevated temperatures to achieve satisfactory yields [26].

Table 6: Heck Coupling of 5-Iodoisatin with Various Alkenes

| Alkene | Catalyst System | Conditions | Yield (%) | Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂/P(o-tol)₃ | DMF, Et₃N, 100°C, 8h | 70-80 | 5-Styrylisatin |

| Methyl acrylate | Pd(PPh₃)₄ | DMF, K₂CO₃, 90°C, 6h | 75-85 | Methyl 3-(isatin-5-yl)acrylate |

| Acrylonitrile | Pd(OAc)₂/PPh₃ | MeCN, Et₃N, 80°C, 7h | 65-75 | 3-(Isatin-5-yl)acrylonitrile |

| N-Vinylpyrrolidone | Pd₂(dba)₃/XPhos | DMF, Cs₂CO₃, 110°C, 10h | 60-70 | 5-(N-Pyrrolidonylvinyl)isatin |

Recent advances in metal-catalyzed cross-coupling strategies have focused on developing more efficient catalyst systems and expanding the scope of coupling partners [8]. The use of specialized ligands, such as phosphines with bulky or electron-rich substituents, has significantly improved the efficiency of these transformations [23]. Additionally, the development of heterogeneous and recyclable catalyst systems has addressed some of the sustainability concerns associated with traditional homogeneous catalysts [24] [25].

Solid-Phase Synthesis Techniques

Solid-phase synthesis techniques have emerged as valuable approaches for the preparation of 5-iodoisatin and its derivatives, offering advantages such as simplified purification procedures, the possibility of automation, and the ability to generate libraries of compounds [27] [28]. These methods typically involve the immobilization of isatin or its precursors on a solid support, followed by functionalization and eventual cleavage from the support [29].

Polymer-supported synthesis of isatin derivatives has been explored using various types of resins, including polystyrene-based supports, Wang resin, and Merrifield resin [30]. The immobilization can occur through different functional groups of isatin, with the nitrogen atom and carbonyl groups being common points of attachment [31]. Table 7 summarizes different solid supports used in the synthesis of isatin derivatives.

Table 7: Solid Supports for the Synthesis of Isatin Derivatives

| Solid Support | Linkage Point | Loading Capacity (mmol/g) | Advantages |

|---|---|---|---|

| Polystyrene-divinylbenzene | N-1 position | 0.5-1.2 | High stability, good swelling |

| Wang resin | C-3 carbonyl | 0.6-1.0 | Mild cleavage conditions |

| Merrifield resin | N-1 position | 0.8-1.5 | High loading capacity |

| TentaGel | C-3 carbonyl | 0.2-0.3 | Good compatibility with polar solvents |

| Controlled pore glass | N-1 position | 0.1-0.2 | High mechanical stability |

One approach to solid-phase synthesis of 5-iodoisatin involves the immobilization of isatin on a polymer support followed by iodination [31]. This strategy allows for the selective introduction of iodine at the 5-position using similar reagents as in solution-phase synthesis, but with the advantage of simplified purification [32]. The iodination can be performed using molecular iodine in combination with oxidizing agents or using preformed electrophilic iodinating reagents such as N-iodosuccinimide [28].

An alternative approach involves the synthesis of isatin on solid support followed by iodination [29]. This method typically starts with the immobilization of an aniline derivative, which is then transformed into isatin through a sequence of reactions including formylation, oxidation, and cyclization [30]. The resulting polymer-bound isatin can then be iodinated to produce 5-iodoisatin derivatives [31].

Recent advances in solid-phase synthesis techniques have focused on developing more efficient methods for the preparation and functionalization of isatin derivatives [32]. The use of microwave irradiation and flow chemistry has significantly reduced reaction times and improved yields in solid-phase synthesis [28]. Additionally, the development of new linkers and solid supports has expanded the scope of solid-phase synthesis for isatin derivatives [29].

Table 8: Comparison of Solution-Phase and Solid-Phase Synthesis of 5-Iodoisatin

| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |

|---|---|---|

| Reaction time | 2-8 hours | 4-12 hours |

| Purification | Column chromatography, recrystallization | Simple filtration and washing |

| Scale | Gram to kilogram | Milligram to gram |

| Yield | 65-90% | 50-80% |

| Automation potential | Limited | High |

| Library generation | Labor-intensive | Efficient |

| Cost | Lower | Higher |

| Environmental impact | Higher solvent usage | Lower solvent usage |

The solid-phase synthesis of 5-iodoisatin has been successfully applied to the preparation of libraries of isatin derivatives for biological screening [30]. This approach allows for the rapid generation of structurally diverse compounds through sequential functionalization of the polymer-bound intermediates [31]. The resulting compounds can be cleaved from the solid support under mild conditions to provide the desired 5-iodoisatin derivatives in good yields and purities [32].

XLogP3

GHS Hazard Statements

H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (92.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant